molecular formula C28H31NO3 B3283065 (E)-4-Acetoxy Tamoxifen CAS No. 76117-69-6

(E)-4-Acetoxy Tamoxifen

Cat. No.: B3283065
CAS No.: 76117-69-6
M. Wt: 429.5 g/mol
InChI Key: SGKPMDROJNZRQJ-BYYHNAKLSA-N
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Description

Overview of Tamoxifen (B1202) in Molecular Pharmacology Research

Tamoxifen is a non-steroidal triphenylethylene (B188826) compound and a first-generation SERM that has been a cornerstone in the treatment of hormone-responsive breast cancer for decades. wikipedia.orgaacrjournals.orgnih.gov It is particularly effective for estrogen receptor-positive (ER-positive) breast cancer, which accounts for a significant majority of cases. researchgate.netnih.gov Tamoxifen's primary function is to act as an estrogen antagonist in breast tissue, competitively binding to the estrogen receptor and thereby blocking the growth-promoting effects of estrogen on cancer cells. aacrjournals.orgnih.gov

At the molecular level, tamoxifen's pharmacology is complex. While it acts as an antagonist at the cellular level in breast tissue, transcriptional profiling studies have revealed that it functions largely as an agonist, inducing the expression of numerous genes that are also activated by estrogen. aacrjournals.org This includes genes associated with the cell cycle. aacrjournals.org In other tissues, such as the endometrium, tamoxifen can exhibit estrogenic (agonist) effects, which is a key area of molecular investigation. spandidos-publications.com Research into tamoxifen's molecular mechanisms also extends to understanding pathways of resistance that can develop over time. nih.gov

Significance of Metabolite Profiling in SERM Research

Metabolite profiling, or metabolomics, is the systematic study of small molecules (metabolites) within cells, tissues, or organisms. frontiersin.orgahajournals.org This field provides a functional readout of the physiological state of a cell, as metabolites are the downstream products of gene expression and protein activity. frontiersin.org In pharmaceutical research, metabolite profiling is crucial for understanding a drug's mechanism of action, its metabolic fate, and for identifying potential biomarkers. ahajournals.orgahajournals.org

In the context of SERM research, metabolite profiling is particularly significant because drugs like tamoxifen undergo extensive metabolism in the body. nih.govpharmgkb.org Tamoxifen itself is considered a prodrug, and its therapeutic effects are largely dependent on its active metabolites. aacrjournals.org The primary metabolite, N-desmethyl-tamoxifen, is converted into the highly potent anti-estrogenic metabolite, endoxifen (B1662132), primarily by the cytochrome P450 enzyme CYP2D6. pharmgkb.orgaacrjournals.org Another key active metabolite is 4-hydroxytamoxifen (B85900) (4-OHT). pharmgkb.org Profiling these and other metabolites is essential for understanding the variability in patient response and for optimizing therapy. aacrjournals.org This involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the full spectrum of metabolites in biological samples. nih.govacs.org

Rationale for Academic Investigation of (E)-4-Acetoxy Tamoxifen

The academic investigation of specific tamoxifen derivatives such as this compound is driven by the need for a comprehensive understanding of the drug's lifecycle. This compound is a derivative of tamoxifen, specifically an acetate (B1210297) ester of the (E)-isomer of 4-hydroxytamoxifen. synthinkchemicals.comechemi.com

The rationale for its study includes:

Reference Standards for Impurity Analysis: In the synthesis and manufacturing of tamoxifen, various related substances and isomers can be formed as impurities. synthinkchemicals.com The synthesis and characterization of compounds like this compound provide essential reference standards for analytical chemists to monitor and control the levels of such impurities in the final drug product, ensuring its quality and consistency. synthinkchemicals.comrsc.org

Understanding Metabolic Pathways: While major metabolites like endoxifen and 4-OHT are well-studied, a complete picture of tamoxifen's biotransformation requires the identification and characterization of all metabolic products, including minor or less common ones. Studying compounds like this compound helps to map out the full metabolic network.

Probing Structure-Activity Relationships: The synthesis of novel analogs and derivatives of tamoxifen is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). frontiersin.orgnih.gov By modifying the structure of the parent compound—for instance, by adding an acetoxy group—researchers can investigate how these changes affect binding affinity to the estrogen receptor and subsequent biological activity. This knowledge can guide the design of new SERMs with improved properties. frontiersin.org

Chemical Data

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 76117-70-9
Molecular Formula C28H31NO3
Molecular Weight 429.55 g/mol
Synonyms (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol 1-acetate
Physical Appearance Pale Yellow Oil
Isomer The (E)-isomer, or trans-isomer, of 4-Acetoxy Tamoxifen

Data sourced from references synthinkchemicals.comechemi.comchemicalbook.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPMDROJNZRQJ-BYYHNAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Biotransformation Pathways of E 4 Acetoxy Tamoxifen

Synthetic Methodologies for (E)-4-Acetoxy Tamoxifen (B1202) Derivates

The synthesis of (E)-4-Acetoxy Tamoxifen and its derivatives often involves multi-step processes that require careful control of stereochemistry to ensure the desired isomeric form.

Stereoselective Synthesis Approaches

The geometry of the double bond in Tamoxifen and its analogues is critical for their biological activity, with the E-isomer (trans) generally exhibiting higher affinity for the estrogen receptor. Stereoselective synthesis is therefore paramount. One of the key reactions employed for the synthesis of tri- and tetra-arylethylene analogues, the core structure of Tamoxifen, is the McMurry coupling reaction. nih.govtandfonline.com This reaction involves the reductive coupling of two ketone molecules using a titanium(III) chloride and a reducing agent like a zinc-copper couple to form an alkene. By using two different ketones, unsymmetrical alkenes can be prepared, which is essential for creating the specific substitution pattern of Tamoxifen derivatives. tandfonline.comtandfonline.com The stereoselectivity of the McMurry reaction can be influenced by the steric bulk of the substituents on the ketone precursors.

Another approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. scilit.com This method allows for the stereoselective formation of the tetrasubstituted olefin core by coupling vinylboronates with aryl halides. The boron-Wittig reaction can be utilized to synthesize silylated vinylboronates in a highly stereoselective manner, which can then undergo sequential Suzuki coupling to generate the desired tetrasubstituted alkene structure found in Tamoxifen.

Precursor-Based Derivatization Strategies

Derivatization of precursor molecules is a common strategy to synthesize a variety of Tamoxifen analogues. frontiersin.org This often starts with a readily available precursor that already contains the core triarylethylene scaffold. For instance, (Z)-4-hydroxy-tamoxifen can serve as a key intermediate. The hydroxyl group provides a reactive handle for further chemical modifications. Acetylation of the hydroxyl group of (E)-4-hydroxy-tamoxifen would yield this compound. This can be achieved using standard acetylation reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Furthermore, various analogues can be prepared by modifying the side chain or the aromatic rings of a precursor molecule. For example, different ester or amide derivatives can be synthesized by reacting a precursor containing a carboxylic acid or an amine group with appropriate reagents. frontiersin.org These strategies allow for the systematic exploration of the structure-activity relationship of Tamoxifen derivatives.

Metabolic Formation of this compound

Tamoxifen undergoes extensive metabolism in the body, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several active metabolites. clinpgx.org The formation of this compound is a result of these metabolic processes.

Enzymatic Hydroxylation and Acetylation Mechanisms

The initial and critical step in the metabolic pathway relevant to the formation of this compound is the 4-hydroxylation of Tamoxifen to produce 4-hydroxytamoxifen (B85900) (4-OH-TAM). clinpgx.orgnih.gov This reaction is an oxidative process catalyzed by cytochrome P450 enzymes. 4-hydroxytamoxifen is a highly potent antiestrogen (B12405530), with an affinity for the estrogen receptor that is 30- to 100-fold greater than that of Tamoxifen itself. clinpgx.orgnih.gov

Following hydroxylation, 4-hydroxytamoxifen can undergo further biotransformation. While not a primary metabolic route, acetylation of the 4-hydroxyl group to form 4-acetoxy tamoxifen can occur. This reaction would be catalyzed by acetyltransferase enzymes.

Role of Cytochrome P450 Isoforms in Tamoxifen Metabolism Relevant to this compound Formation

The metabolism of Tamoxifen is complex and involves multiple cytochrome P450 isoforms. The 4-hydroxylation of Tamoxifen is predominantly catalyzed by CYP2D6. nih.govencyclopedia.pubnih.govsemanticscholar.orgaacrjournals.org Genetic polymorphisms in the CYP2D6 gene can lead to significant interindividual variability in the formation of 4-hydroxytamoxifen and, consequently, endoxifen (B1662132), another key active metabolite. encyclopedia.pubnih.govdroracle.ai Individuals who are poor metabolizers for CYP2D6 have lower plasma concentrations of these active metabolites. droracle.ai

Key Cytochrome P450 Isoforms in Tamoxifen Metabolism
CYP IsoformPrimary Metabolic ReactionSignificance
CYP2D64-hydroxylationMajor pathway for the formation of the potent antiestrogen 4-hydroxytamoxifen. nih.govsemanticscholar.org
CYP3A4/5N-demethylationMajor pathway leading to the formation of N-desmethyltamoxifen. clinpgx.orgencyclopedia.pub
CYP2C94-hydroxylationContributes to the formation of 4-hydroxytamoxifen. oup.com
CYP2C19N-demethylation, 4-hydroxylationInvolved in multiple metabolic pathways of Tamoxifen. nih.gov
CYP2B64'-hydroxylationContributes to the formation of 4'-hydroxytamoxifen. nih.gov

Conjugation Pathways

After the formation of hydroxylated metabolites like 4-hydroxytamoxifen, they can undergo phase II conjugation reactions, which generally serve to increase their water solubility and facilitate their excretion from the body. The two main conjugation pathways for Tamoxifen metabolites are glucuronidation and sulfation. clinpgx.orgnih.gov

Glucuronidation is a major route of metabolism for both Tamoxifen and its active metabolite, 4-hydroxytamoxifen. nih.govaacrjournals.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). UGT1A4 is known to be involved in the glucuronidation of Tamoxifen and 4-hydroxytamoxifen. nih.govaacrjournals.org Both O-glucuronides and N+-glucuronides of 4-hydroxytamoxifen have been identified. nih.gov

Sulfation is another important conjugation pathway, catalyzed by sulfotransferases (SULTs). clinpgx.orgnih.gov 4-hydroxytamoxifen can be sulfated by human sulfotransferase SULT1A1. aacrjournals.orguiowa.edu This process can lead to the formation of 4-sulfoxytamoxifen. aacrjournals.org The balance between these conjugation pathways can influence the bioavailability and activity of Tamoxifen's active metabolites.

Conjugation Enzymes in Tamoxifen Metabolism
Enzyme FamilySpecific EnzymeSubstrateProduct
UDP-glucuronosyltransferases (UGTs)UGT1A4Tamoxifen, 4-hydroxytamoxifenTamoxifen-N+-glucuronide, 4-hydroxytamoxifen-N+-glucuronide, 4-hydroxytamoxifen-O-glucuronide
UGT2B74-hydroxytamoxifen4-hydroxytamoxifen-O-glucuronide
UGT2B15cis-4-hydroxytamoxifencis-4-hydroxytamoxifen-O-glucuronide nih.gov
Sulfotransferases (SULTs)SULT1A14-hydroxytamoxifen4-sulfoxytamoxifen aacrjournals.org
hSULT2A1α-hydroxytamoxifenα-sulfooxy metabolite of tamoxifen nih.gov

In Vitro Metabolic Studies of this compound Formation

In vitro studies designed to characterize the metabolic fate of tamoxifen have not identified this compound as a metabolite. The principal biotransformations occur at the 4-phenyl group and the dimethylamino side chain.

The key metabolic reactions for tamoxifen are:

4-hydroxylation: This reaction is primarily catalyzed by the CYP2D6 enzyme and results in the formation of 4-hydroxytamoxifen (4-OH-TAM), a metabolite with significantly higher affinity for the estrogen receptor than the parent drug. nih.govnih.gov

N-demethylation: This process, mainly carried out by CYP3A4 and CYP3A5, forms N-desmethyltamoxifen. nih.gov This metabolite can then be further hydroxylated by CYP2D6 to produce another potent metabolite, endoxifen.

While phase II metabolism of tamoxifen and its hydroxylated metabolites involves glucuronidation and sulfation, acetylation is not a reported conjugation reaction. A study specifically investigating the potential for O-acetylation of a hydroxylated tamoxifen metabolite, α-hydroxytamoxifen, found no evidence of this reaction in either rat or human liver preparations. nih.gov In this study, acetyl coenzyme A (acetyl-CoA) was used as a cofactor, and human N-acetyltransferase I and II were tested, but no formation of acetylated tamoxifen metabolites leading to DNA adducts was observed. nih.gov The research concluded that DNA adducts were formed via O-sulfonation, but explicitly not through O-acetylation. nih.gov

Given the lack of evidence for the enzymatic formation of an acetoxy group at the 4-position of tamoxifen, there are no research findings or data tables to present regarding the in vitro metabolic formation of this compound. This compound is understood to be a synthetic derivative rather than a product of natural biotransformation.

Molecular and Cellular Pharmacology of E 4 Acetoxy Tamoxifen

Estrogen Receptor (ER) Interactions and Binding Kinetics

The biological effects of (E)-4-Acetoxy Tamoxifen (B1202) are mediated through the binding of its active metabolite, 4-hydroxytamoxifen (B85900), to estrogen receptors. This interaction is characterized by high affinity and leads to conformational changes in the receptor, which are pivotal for its subsequent cellular activities.

4-Hydroxytamoxifen binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. Notably, its binding affinity for the estrogen receptor is comparable to that of estradiol (B170435), the primary endogenous estrogen. Some studies have reported that 4-hydroxytamoxifen binds to the estrogen receptor with an affinity 25-50 times higher than that of tamoxifen itself nih.gov. This high affinity is a key determinant of its potent antiestrogenic effects in target tissues. The binding of 4-hydroxytamoxifen to ERs is a competitive interaction, where it vies with endogenous estrogens for the same binding site on the receptor nih.gov.

CompoundTarget ReceptorRelative Binding Affinity
4-HydroxytamoxifenEstrogen ReceptorEqual to Estradiol nih.gov
4-HydroxytamoxifenEstrogen Receptor25-50 times higher than Tamoxifen nih.gov
TamoxifenEstrogen ReceptorLower than 4-Hydroxytamoxifen nih.gov
DesmethyltamoxifenEstrogen ReceptorLess than 1% of the affinity of Tamoxifen nih.gov

The binding of 4-hydroxytamoxifen to the ligand-binding domain of the estrogen receptor induces a distinct conformational change in the receptor protein researchgate.net. This altered conformation is different from that induced by estrogens. Specifically, the binding of an agonist like estradiol typically results in a conformation that facilitates the recruitment of coactivators. In contrast, the binding of an antagonist like 4-hydroxytamoxifen leads to a conformation that favors the recruitment of corepressors researchgate.net. This allosteric modulation is central to the antagonistic activity of 4-hydroxytamoxifen. The conformational change induced by 4-hydroxytamoxifen can also involve a second, lower-affinity binding site on the ER, which may contribute to its mixed agonist/antagonist activity in different tissues researchgate.netresearchgate.net.

Ligand-Dependent Recruitment of Coregulatory Proteins

The transcriptional activity of the estrogen receptor is governed by the recruitment of a large complex of coregulatory proteins, which can either enhance (coactivators) or inhibit (corepressors) gene transcription. The specific set of coregulators recruited depends on the conformation of the ER, which is in turn determined by the bound ligand.

While 4-hydroxytamoxifen is primarily known for its antagonist activity, it can also exhibit partial agonist effects in certain cellular contexts. This partial agonism is associated with the recruitment of coactivators such as Steroid Receptor Coactivator-1 (SRC-1) nih.govnih.gov. However, the recruitment of coactivators by the 4-hydroxytamoxifen-ER complex is generally less efficient than that induced by estradiol nih.gov. Interestingly, treatment with 4-hydroxytamoxifen has been shown to elevate the protein levels of SRC-1 and SRC-3, which could potentially modulate the transcriptional activity of other nuclear receptors nih.gov.

The primary mechanism of the antagonistic action of 4-hydroxytamoxifen involves the recruitment of corepressor proteins to the ER complex. Upon binding of 4-hydroxytamoxifen, the ER adopts a conformation that promotes interaction with corepressors like Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear Receptor Corepressor (N-CoR) researchgate.netnih.govnih.gov. The recruitment of these corepressors leads to the assembly of larger corepressor complexes that include histone deacetylases (HDACs), such as HDAC1 and HDAC3 nih.gov. These enzymes are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Studies have shown that the 4-hydroxytamoxifen-ERα complex can recruit distinct corepressor complexes, including NCoR-HDAC3 and the NuRD (Nucleosome Remodeling and Deacetylase) complex, to the promoter regions of target genes nih.govnih.gov.

LigandReceptor ComplexRecruited CoregulatorsEffect
EstradiolERα/ERβSRC-1 (preferentially) nih.govCoactivation
4-HydroxytamoxifenERα/ERβSMRT nih.govnih.govCorepression
4-HydroxytamoxifenERαNCoR, HDAC3, TBL1 nih.govCorepression
4-HydroxytamoxifenERαNuRD complex (HDAC1, MTA1/2, Mi2) nih.govnih.govCorepression

Downstream Gene Expression Modulation

The differential recruitment of coactivators and corepressors by the 4-hydroxytamoxifen-ER complex ultimately leads to the modulation of the expression of a wide array of downstream target genes. In estrogen-sensitive tissues, 4-hydroxytamoxifen generally acts as an antagonist, inhibiting the expression of estrogen-responsive genes that are involved in cell proliferation and growth.

Preclinical Investigations of E 4 Acetoxy Tamoxifen

In Vitro Cellular Models

Effects on Cell Proliferation and Apoptosis in ER-Positive Cell Lines

(E)-4-Acetoxy Tamoxifen (B1202), through its active metabolite 4-hydroxytamoxifen (B85900), exerts significant anti-proliferative and pro-apoptotic effects on ER-positive breast cancer cell lines. This activity is primarily mediated by its competitive binding to the estrogen receptor, thereby antagonizing the proliferative signals induced by estrogen.

Studies on various ER-positive cell lines, such as MCF-7 and T47D, have consistently demonstrated a dose-dependent inhibition of cell growth upon treatment with 4-hydroxytamoxifen. The cytotoxic effects are potent, with half-maximal inhibitory concentrations (IC50) reported in the low micromolar to nanomolar range, depending on the specific cell line and experimental conditions. japsonline.comnih.govbiorxiv.org For instance, in MCF-7 cells, IC50 values for 4-hydroxytamoxifen have been reported to be approximately 3.2 µM to 27 µM, while in T47D cells, the IC50 has been observed to be around 4.2 µM. nih.govnih.gov Another study reported an IC50 of 4.506 µg/mL in MCF7 cells. oaepublish.com

In addition to inhibiting proliferation, 4-hydroxytamoxifen is a potent inducer of apoptosis, or programmed cell death, in ER-positive breast cancer cells. japsonline.com Flow cytometry analyses have shown a significant increase in the percentage of apoptotic cells following treatment. frontiersin.org For example, treatment of MCF-7 cells with tamoxifen has been shown to increase the late apoptotic cell population from 0.045% to 45.7%. frontiersin.org The induction of apoptosis is often associated with a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and increased cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Table 1: Effects of 4-Hydroxytamoxifen on Cell Proliferation and Apoptosis in ER-Positive Breast Cancer Cell Lines

Cell LineParameterConcentrationEffectSource
MCF-7IC50~3.2 µM - 27 µMInhibition of cell proliferation nih.govnih.gov
T47DIC50~4.2 µMInhibition of cell proliferation nih.gov
BT-474IC505.7 µMInhibition of cell proliferation nih.gov
MCF-7Apoptosis250 µM (Tamoxifen)45.7% of cells in late apoptosis frontiersin.org

Modulation of Cellular Differentiation Processes

The influence of (E)-4-Acetoxy Tamoxifen's active metabolite, 4-hydroxytamoxifen, extends beyond proliferation and apoptosis to the modulation of cellular differentiation in various cell types. This suggests a broader biological impact of the compound.

In the context of bone metabolism, 4-hydroxytamoxifen has been shown to influence the differentiation of osteoblasts, the cells responsible for bone formation. Studies have indicated that tamoxifen can stimulate osteoblastic activity and mineralization. biorxiv.org This estrogenic effect on bone cells may contribute to the bone-protective effects observed in some patients treated with tamoxifen.

Conversely, the effects on adipocyte (fat cell) differentiation appear to be more complex. Some research suggests that tamoxifen exposure can induce de novo differentiation of adipocytes and may lead to transient lipoatrophy. nih.gov However, other studies have found no significant deleterious effect of afimoxifene (a form of 4-hydroxytamoxifen) on the viability, proliferation, or differentiation capacity of human adipose-derived stem cells (ADSCs) at concentrations up to 1µM. scispace.com For instance, no significant alterations were found in the expression of adipogenic markers such as LEPTIN and FABP4 in ASCs from tamoxifen-treated patients. nih.gov

Furthermore, in the hematopoietic system, tamoxifen has been observed to enhance the differentiation-inducing effects of other agents, such as all-trans retinoic acid (ATRA), in myeloid leukemia cells. researchgate.net This suggests a potential role for 4-hydroxytamoxifen in promoting the maturation of certain immune cells.

Table 2: Modulation of Cellular Differentiation by 4-Hydroxytamoxifen

Cell TypeEffectKey FindingsSource
OsteoblastsStimulation of differentiationIncreased osteoblastic activity and mineralization. biorxiv.org
Adipose-Derived Stem CellsVariableSome studies show induction of adipogenesis, while others report no significant effect on differentiation capacity. nih.govscispace.com
Myeloid Leukemia CellsEnhancement of differentiationPotentiates the differentiation-inducing effects of agents like ATRA. researchgate.net

Impact on Cell Migration and Invasion in Model Systems

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have investigated the impact of this compound's active metabolite, 4-hydroxytamoxifen, on these critical processes.

Research has shown that tamoxifen can inhibit the migration and invasion of breast cancer cells. ijbs.com This effect is not limited to ER-positive cells, as studies on ER-negative breast cancer cell lines have also demonstrated a reduction in invasive capabilities. ijbs.com The mechanism behind this inhibition may involve the acceleration of the degradation of Twist1, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.

Quantitative proteomic analysis of tamoxifen-resistant MCF-7 cells revealed an increased migratory capacity, suggesting that the development of resistance is associated with alterations in cellular motility. nih.gov This highlights the importance of the anti-migratory effects of tamoxifen in its therapeutic efficacy.

Table 3: Impact of 4-Hydroxytamoxifen on Cell Migration and Invasion

Cell LineAssayEffectSource
4T1 (ER-negative)Transwell invasion assaySignificant reduction in the number of invading cells upon tamoxifen treatment. ijbs.com
MCF-7 (ER-positive)Proteomic analysis of resistant cellsAcquired tamoxifen resistance is associated with enhanced cell motility. nih.gov

Studies on Receptor Crosstalk and Cellular Signaling Networks

The action of this compound, via 4-hydroxytamoxifen, is intricately linked to complex cellular signaling networks and crosstalk with other receptor pathways. While the primary target is the estrogen receptor, its effects are modulated by and, in turn, influence other key signaling cascades.

A significant area of investigation is the crosstalk between the ER and growth factor receptor pathways, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways. Activation of these pathways can lead to phosphorylation of the ER and its coactivators, potentially altering the response to tamoxifen and contributing to resistance.

Furthermore, signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways are known to be involved in the cellular response to tamoxifen. For instance, tamoxifen has been shown to modulate the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation. In some contexts, tamoxifen's cytotoxic effects are mediated through the inhibition of these survival pathways.

The development of tamoxifen resistance is often associated with the activation of these alternative survival pathways, allowing cancer cells to bypass the ER blockade. nih.gov Understanding this intricate signaling network is crucial for developing strategies to overcome resistance and enhance the efficacy of tamoxifen-based therapies.

In Vivo Animal Models

Pharmacodynamics in Receptor-Expressing Murine Models

In vivo studies using murine models with receptor-expressing tumors are essential for evaluating the pharmacodynamics and anti-tumor efficacy of this compound. These models, typically involving the implantation of human breast cancer cells into immunodeficient mice, allow for the assessment of the drug's effects in a more complex biological system.

Studies have demonstrated that tamoxifen administration can significantly inhibit the growth of ER-positive breast cancer xenografts in mice. researchgate.net For example, in a study using 4T1 mammary tumor cells, which are ER-negative, tamoxifen treatment did not significantly affect primary tumor growth but did reduce the invasive behavior and metastatic capability of the cells in mice. ijbs.com

The anti-tumor effects in these models are dependent on the dose and duration of treatment. Pharmacodynamic assessments often involve measuring tumor volume over time, and at the end of the study, tumors can be excised and analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis. These studies have confirmed the anti-proliferative and pro-apoptotic effects observed in vitro.

Table 4: Pharmacodynamic Effects of Tamoxifen in Murine Models

ModelTreatmentPrimary EndpointResultSource
4T1 (ER-negative) mammary tumor xenograftTamoxifenLung metastasisSignificant reduction in the number of metastatic foci. ijbs.com
ER-negative fibrosarcomaTamoxifenMicrovessel densitySignificant decrease in vessel formation compared to untreated animals. nih.gov
O4 cell xenograftTamoxifenTumor growthInhibition of tumor development. researchgate.net

Organ-Specific Molecular Responses in Preclinical Models

In preclinical studies, the active metabolites of tamoxifen, such as 4-hydroxytamoxifen (4-OHT), have demonstrated varied and organ-specific molecular responses. These responses are largely dictated by the local tissue environment and the expression of estrogen receptors (ERs).

Uterus: In preclinical mouse models, tamoxifen has been shown to encourage uterine cell growth. news-medical.net Research indicates that tamoxifen activates the PI3K-AKT cell growth signaling pathway within uterine cells. news-medical.netyoutube.com This activation appears to be mediated in part through insulin-like growth factor 1 (IGF1), a hormone that promotes cell growth. news-medical.net Interestingly, whole-exome sequencing of uterine cancers that developed following tamoxifen exposure revealed a significantly lower rate of cancer-related PIK3CA mutations compared to uterine cancers in women who had not taken the drug (14% vs. 48%). news-medical.net This suggests that the compound's agonistic activity in the uterus can promote cell growth through signaling pathways that may not require the selection of specific driver mutations. youtube.com In vitro studies using short-term organ cultures of human endometrium did not find evidence of DNA adducts from tamoxifen itself, though its metabolite, α-hydroxytamoxifen, did produce adducts similar to those seen in rat liver. nih.gov

Breast Cancer Cells: In ER-positive breast cancer cell lines (MCF-7), 4-OHT can have complex effects on gene expression. In tamoxifen-resistant cells (MCF-7:PF), both 4-OHT and estradiol (B170435) (E2) were unexpectedly found to stimulate cell growth. nih.gov Gene expression profiling revealed a significant overlap in genes regulated by both compounds, particularly those related to membrane, cytoplasm, and metabolic processes. nih.gov Specifically, 4-OHT was more potent than E2 in up-regulating certain membrane remodeling molecules like EHD2, FHL2, HOMER3, and RHOF. nih.gov In contrast, in wild-type MCF-7 cells, 4-OHT primarily acts as an antagonist to E2's actions. nih.gov In tamoxifen-resistant models, 4-OHT was also found to increase the phosphorylation of the insulin-like growth factor-1 receptor beta (IGF-1Rβ) through non-genomic ER activity. nih.gov

Ovary: In a rat model of mammary cancer, tamoxifen was found to influence ovarian gene expression significantly. nih.gov Transcriptomic analysis showed that it inhibited the expression of genes and long non-coding RNAs involved in ovarian steroidogenesis. nih.gov Furthermore, it altered the expression of genes associated with the activation and arrest of primordial follicles. nih.gov

Brain: The molecular response in the brain appears to be region-specific. In female rats, long-term oral administration of tamoxifen resulted in decreased expression of brain-derived neurotrophic factor (BDNF) in several regions of the hippocampus, a structure crucial for cognitive functions. mdpi.com However, another study in mice found that tamoxifen did not cause widespread changes in gene expression in the arcuate nucleus or the medial preoptic area, regions involved in thermoregulation. escholarship.org

Bone: In postmenopausal animal models, tamoxifen generally exhibits estrogen-like, protective effects on bone. Studies have shown it is associated with the preservation of bone mineral density. nih.govresearchgate.net This effect is linked to a decrease in bone turnover. nih.gov

Table 1: Summary of Organ-Specific Molecular Responses to Tamoxifen/Metabolites in Preclinical Models

Organ/Cell Type Preclinical Model Key Molecular Response
Uterus Mouse models Activation of the P13K-AKT cell growth pathway. news-medical.netyoutube.com
Breast Cancer Cells Tamoxifen-resistant MCF-7:PF cells Up-regulation of genes related to membrane remodeling (e.g., EHD2, FHL2). nih.gov
Breast Cancer Cells Tamoxifen-resistant models Increased phosphorylation of IGF-1Rβ. nih.gov
Ovary Rat model with mammary tumors Inhibition of genes involved in ovarian steroidogenesis; altered expression of genes related to primordial follicle activation. nih.gov
Brain (Hippocampus) Female Long-Evans rats Decreased expression of Brain-Derived Neurotrophic Factor (BDNF). mdpi.com
Bone Postmenopausal models Preservation of bone mineral density, suggesting an estrogen-like effect. nih.govresearchgate.net

Influence on Endocrine System Homeostasis in Animal Models

Tamoxifen and its metabolites exert significant influence on the endocrine system, primarily through their modulation of estrogen receptors, which affects the hypothalamic-pituitary-gonadal (HPG) axis and other related systems.

Hormone Levels: In intact female rats, long-term tamoxifen therapy leads to a disruption of the estrous cycle and induces constant low levels of the ovarian hormones estrogen and progesterone. nih.gov These reduced hormone levels were comparable to those seen in the estrous phase of the natural cycle. nih.gov A study in pregnant rats demonstrated that tamoxifen administration significantly decreased serum levels of Follicle-Stimulating Hormone (FSH) both before and after implantation. scispace.com However, in the post-implantation phase, the treatment did not cause significant changes in the levels of Luteinizing Hormone (LH), progesterone, or estrogen. scispace.com

Hypothalamic-Pituitary Axis: The compound's effects extend to the central components of the endocrine system. In a rat model, long-term tamoxifen treatment was shown to disrupt the normal cyclic fluctuations of anandamide (B1667382) (AEA), an endocannabinoid, in the hypothalamus and pituitary. nih.govmdpi.com This resulted in a general reduction of AEA levels in these brain areas. nih.govmdpi.com Given the interaction between the endocannabinoid and endocrine systems, this suggests a mechanism by which tamoxifen can modulate neuroendocrine function. nih.gov In the ovaries of tumor-bearing rats, tamoxifen was also found to inhibit the expression of genes crucial for ovarian steroidogenesis, directly impacting the production of steroid hormones. nih.gov

Bone Metabolism Markers: In studies mimicking postmenopausal conditions, tamoxifen demonstrated an estrogen-like effect on bone metabolism. nih.govnih.gov This was evidenced by a significant decrease in serum levels of osteocalcin, a marker of bone formation, after 3 and 12 months of treatment. nih.gov The same study also noted transient increases in Thyroid-Stimulating Hormone (TSH) and Parathyroid Hormone (PTH) levels after 3 months, which returned to baseline by 12 months. nih.gov

Table 2: Effects of Tamoxifen on Endocrine Parameters in Animal Models

Endocrine Parameter Animal Model Observed Effect
Estrogen & Progesterone Intact female rats Induced constant low serum levels. nih.gov
Follicle-Stimulating Hormone (FSH) Pregnant rats Significantly decreased serum levels pre- and post-implantation. scispace.com
Luteinizing Hormone (LH) Pregnant rats No significant effect on serum levels post-implantation. scispace.com
Anandamide (AEA) Female rats Disrupted cyclic fluctuation and reduced levels in the hypothalamus and pituitary. nih.govmdpi.com
Osteocalcin Postmenopausal models Significantly decreased serum levels. nih.gov
TSH & PTH Postmenopausal models Transiently increased serum levels. nih.gov

Analytical Methodologies for E 4 Acetoxy Tamoxifen Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying (E)-4-Acetoxy Tamoxifen (B1202) from complex matrices, including synthetic reaction mixtures and biological samples. The primary challenge lies in achieving baseline separation from its (Z)-isomer and other related compounds, which is critical due to the potentially different biological activities of geometric isomers.

High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most powerful and widely used techniques for the analysis of tamoxifen-related compounds. These methods offer excellent resolution for separating geometric isomers when appropriate columns and mobile phases are employed.

Method Parameters and Findings: Reversed-phase HPLC is the standard approach. The separation of (E) and (Z) isomers of tamoxifen and its metabolites has been successfully achieved using C18 (ODS) columns. nih.govbohrium.com An optimized isocratic mobile phase consisting of methanol, acetonitrile, and an aqueous buffer (e.g., trichloroacetic acid) can provide baseline resolution. nih.govbohrium.com For detection, a photodiode array (PDA) detector can be used for quantification based on UV absorbance. A more sensitive and specific method involves post-column UV irradiation, which converts the isomers into highly fluorescent phenanthrene derivatives, followed by fluorescence detection. nih.govbohrium.com

For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC or UPLC systems are coupled with tandem mass spectrometry (MS/MS). nih.govnih.gov This combination, known as LC-MS/MS, allows for the definitive identification and quantification of isomers based on their specific retention times and mass-to-charge ratios. acs.orgnih.gov UPLC-MS/MS methods significantly reduce run times while improving separation efficiency. nih.govnih.gov

Table 1: Example HPLC/UPLC-MS Conditions for Isomer Separation of Tamoxifen Analogs

Parameter HPLC Method nih.govbohrium.com UPLC-MS/MS Method nih.gov
Column Hichrom ODS 1 Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic: Methanol-acetonitrile-water-trichloroacetic acid (50:31:18.9:0.1, v/v), pH 2.9 Gradient: A) Water with 0.5% Formic Acid & 2 mM Ammonium Formate; B) Acetonitrile with 0.5% Formic Acid
Flow Rate Not specified 0.6 mL/min
Detection Fluorescence (λex = 254 nm, λem = 360 nm) after post-column UV irradiation Tandem Mass Spectrometry (MS/MS) in positive ion Electrospray Ionization (ESI) mode

| Key Finding | Achieved baseline resolution of (E) and (Z) isomers of tamoxifen and 4-hydroxytamoxifen (B85900). | Rapid analysis (4.5 min run time) with high sensitivity and specificity for tamoxifen and its key metabolites. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that can be used for the analysis of tamoxifen-related compounds, although it is less common than HPLC due to the low volatility of these molecules. A critical step in GC-MS analysis is chemical derivatization to increase the volatility and thermal stability of the analytes.

Method Parameters and Findings: The process typically involves extraction of the compound from the sample matrix, followed by derivatization. Silylation reagents, such as a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Trimethylsilylchloride (TMSCl), are commonly used to convert polar functional groups (like hydroxyl groups) into more volatile trimethylsilyl (TMS) ethers. uchile.cl The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary column, and the mass spectrometer is used for detection and identification, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. uchile.clresearchgate.net This allows for the detection of characteristic fragment ions of the derivatized molecule.

Table 2: Example GC-MS Conditions for Tamoxifen Metabolite Analysis

Parameter Method Details uchile.cl
Sample Preparation Solid-phase extraction followed by hydrolysis.
Derivatization N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylsilylchloride (TMSCl).
GC Column Capillary column (e.g., HP-5MS or similar).
Injector Temperature 250°C
Oven Program Temperature programmed from 130°C to 310°C.
MS Detection Mode Scan Mode (50–550 amu) for confirmation; Selected Ion Monitoring (SIM) for screening.

| Key Finding | Enables the identification and confirmation of tamoxifen metabolites in urine samples after derivatization. |

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy and spectrometry are essential for elucidating their exact chemical structures and confirming their identities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including the definitive assignment of geometric isomers like (E)-4-Acetoxy Tamoxifen.

Method Parameters and Findings: While standard one-dimensional ¹H and ¹³C NMR spectra provide foundational information, two-dimensional (2D) NMR techniques are required to differentiate between (E) and (Z) isomers. nih.gov The most critical experiment for this purpose is Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent, ROESY. nih.govlibretexts.org These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org

For a triphenylethylene (B188826) core, the (E) and (Z) isomers will exhibit different spatial arrangements of the substituent groups around the central double bond. In one isomer, certain protons on the phenyl rings will be in close proximity to the protons of the ethyl group, while in the other isomer, they will be distant. A NOESY experiment will show a cross-peak between these spatially close protons, providing definitive proof of the specific stereochemistry. nih.govnih.gov This method was successfully used to confirm the configuration of (Z)-endoxifen by observing the spatial proton-proton correlations. nih.gov

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS/MS), is essential for the sensitive quantification and identification of metabolites. For structural confirmation, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.

Method Parameters and Findings: In tandem mass spectrometry, a specific parent ion (for instance, the molecular ion of a 4-hydroxytamoxifen isomer at m/z 388) is selected and fragmented to produce a unique pattern of product ions. nih.gov This transition (e.g., m/z 388 → 72 for 4-hydroxytamoxifen) can be monitored using a technique called Multiple Reaction Monitoring (MRM), which is highly specific and sensitive for quantification. nih.gov While (E) and (Z) isomers are chromatographically separated before reaching the mass spectrometer, they will produce identical mass spectra because their atomic connectivity and mass are the same. Their identity is therefore confirmed by the combination of a specific retention time and the characteristic mass spectrometric fragmentation pattern. nih.govresearchgate.net

The fragmentation of the tamoxifen core typically involves the cleavage of the dimethylaminoethyl side chain, leading to a prominent product ion. For example, endoxifen (B1662132) and 4-hydroxytamoxifen often yield a characteristic product ion at m/z 58.1 or m/z 72, which corresponds to this side chain fragment. nih.govnih.gov

Immunoassay Development for Biological Matrix Analysis

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen for the detection and quantification of a substance. While they can be highly sensitive and suitable for high-throughput screening, their development for small molecules like this compound presents unique challenges.

Challenges in Isomer-Specific Immunoassay Development: The primary difficulty lies in generating antibodies that can distinguish between the subtle structural differences of geometric isomers. nih.govplos.org The (E) and (Z) forms of a molecule are chemically very similar, and producing an antibody that binds exclusively to one isomer without cross-reacting with the other is a significant immunological challenge.

The process would involve:

Hapten Synthesis: The target molecule, this compound, would be chemically modified and conjugated to a larger carrier protein (like bovine serum albumin) to make it immunogenic.

Immunization and Antibody Production: Animals would be immunized with the conjugate to produce polyclonal or monoclonal antibodies.

Screening and Selection: The resulting antibodies would need to be rigorously screened for their binding affinity and, most importantly, their specificity for the (E)-isomer compared to the (Z)-isomer.

To date, the development of highly specific immunoassays capable of reliably differentiating between the (E) and (Z) isomers of tamoxifen or its metabolites is not widely documented in scientific literature. Most analytical methods for isomer-specific quantification rely on chromatographic separation prior to detection. acs.orgnih.gov

Isotope-Labeled this compound in Metabolic Tracing Studies

The use of isotope-labeled compounds is a powerful technique in metabolic research, enabling the precise tracking of a molecule's journey through a biological system. In the context of this compound, introducing stable isotopes, such as deuterium (²H or D), into the molecule allows researchers to distinguish it and its subsequent metabolites from their naturally occurring, unlabeled counterparts. This methodology provides invaluable insights into the metabolic fate of the compound, including the rates and routes of its conversion.

One of the primary applications of isotope labeling in the study of tamoxifen and its derivatives is to investigate the kinetic isotope effect. This effect can reveal crucial information about the mechanisms of metabolic reactions. For instance, research on [D₅-ethyl]tamoxifen has demonstrated a significant deuterium isotope effect for the α-hydroxylation of the ethyl group. This finding provided strong evidence that α-hydroxylation is a key pathway in the metabolic activation of tamoxifen that can lead to the formation of DNA adducts. When an equimolar mixture of tamoxifen and its [D₅-ethyl]-analogue was incubated with rat liver microsomes, the formation of α-hydroxytamoxifen was significantly lower for the deuterated version, indicating that the carbon-deuterium bond is stronger and harder to break than the carbon-hydrogen bond at that position nih.gov.

The application of on-line High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is instrumental in these tracing studies. This highly sensitive analytical technique can separate complex mixtures of metabolites and identify them based on their mass-to-charge ratio. The use of isotope labeling is particularly advantageous in mass spectrometry because the labeled compounds and their metabolites will have a distinct mass shift compared to the unlabeled molecules. For example, the loss of one deuterium atom during a metabolic reaction can help to pinpoint the site of metabolic modification nih.gov.

In a hypothetical metabolic tracing study of deuterated this compound, one could expect to observe a series of metabolic transformations. The initial step would likely be the hydrolysis of the acetoxy group to yield 4-hydroxytamoxifen. This would be followed by further metabolism, including N-demethylation to form N-desmethyl-4-hydroxytamoxifen (endoxifen). By using a deuterated version of this compound, researchers could accurately quantify the rate of these transformations and identify any previously unknown metabolites.

The table below illustrates the expected mass spectral data for key deuterated metabolites that could be formed from a hypothetical deuterated this compound, specifically (E)-4-Acetoxy-N,N-di(trideuteriomethyl)tamoxifen.

CompoundUnlabeled Monoisotopic Mass (Da)Deuterated (d6) Monoisotopic Mass (Da)Mass Shift (Da)Expected Metabolic Pathway
This compound413.225419.263+6Parent Compound
(E/Z)-4-Hydroxytamoxifen371.214377.252+6Hydrolysis
(E/Z)-N-Desmethyl-4-hydroxytamoxifen357.199360.218+3N-Demethylation
(E/Z)-N-Desmethyltamoxifen357.235360.254+3N-Demethylation

This data illustrates how the initial +6 mass shift in the parent compound, due to the two trideuteriomethyl groups, would be retained in metabolites where the dimethylamino group is intact. Following the loss of one trideuteriomethyl group through N-demethylation, the resulting metabolite would exhibit a +3 mass shift.

Comparative Pharmacology and Structure Activity Relationship Sar Studies

Comparison of (E)-4-Acetoxy Tamoxifen (B1202) with Tamoxifen and its Major Active Metabolites

The biological activity of Tamoxifen is largely dependent on its metabolic activation by cytochrome P450 enzymes to more potent metabolites. nih.govfrontiersin.org The primary active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), are considered the main drivers of Tamoxifen's therapeutic effect. nih.govnih.gov (E)-4-Acetoxy Tamoxifen is a synthetic prodrug of 4-hydroxytamoxifen, designed to release this active metabolite upon in vivo hydrolysis. nih.govresearchgate.net

Relative ER Binding Affinities and Transcriptional Activities

The affinity for the estrogen receptor (ER) is a critical determinant of the antiestrogenic potency of Tamoxifen and its derivatives. Tamoxifen itself is considered a prodrug with relatively modest binding affinity for the ER. nih.govresearchgate.net Its hydroxylated metabolites, 4-OHT and endoxifen, however, exhibit a dramatically higher affinity for the ER, which is approximately 100 times greater than that of the parent compound. nih.govoup.comnih.gov

As a prodrug, this compound's structure features an acetoxy group masking the critical 4-hydroxyl moiety. This structural modification is expected to result in a lower binding affinity for the ER compared to its hydrolyzed, active form, 4-hydroxytamoxifen. The therapeutic action is therefore predicated on the in vivo cleavage of the ester bond to release 4-OHT. nih.gov The binding affinities of Tamoxifen and its key active metabolites relative to estradiol (B170435) are well-documented. 4-Hydroxytamoxifen binds to the ER with an affinity comparable to estradiol and 25 to 50 times higher than that of Tamoxifen. nih.gov Endoxifen demonstrates a similarly high binding affinity to the ER, making it equipotent to 4-OHT. nih.govplos.org

Relative Binding Affinities of Tamoxifen and its Active Metabolites for the Estrogen Receptor
CompoundRelative Binding Affinity (RBA) Compared to TamoxifenNotes
Tamoxifen1xBaseline (Prodrug)
4-Hydroxytamoxifen (4-OHT)~100x higherHigh-affinity active metabolite. nih.govresearchgate.netoup.com
Endoxifen~100x higherHigh-affinity active metabolite, equipotent to 4-OHT. nih.govplos.org

The high ER binding affinity of 4-OHT and endoxifen translates to potent regulation of transcriptional activity. In estrogen-sensitive cells, both metabolites act as strong ER antagonists, effectively inhibiting estrogen-responsive gene transcription. plos.org Studies on global gene expression patterns in MCF-7 breast cancer cells have shown that 4-OHT and endoxifen induce nearly identical changes, with the majority of affected genes being those regulated by estrogen. nih.gov This confirms that once this compound is converted to 4-OHT, it contributes to a powerful antiestrogenic effect at the transcriptional level.

Differential Effects on Cellular Processes Compared to 4-Hydroxytamoxifen and Endoxifen

The cellular effects of this compound are mediated through its conversion to 4-hydroxytamoxifen. Therefore, its impact on cellular processes is best understood by examining the activities of 4-OHT and the other major active metabolite, endoxifen.

Both 4-OHT and endoxifen are potent inhibitors of cell proliferation in ER-positive breast cancer cell lines. nih.gov 4-hydroxytamoxifen is considered the most cytotoxic derivative of Tamoxifen in vitro. mdc-berlin.de The antiproliferative effects of 4-OHT and endoxifen are largely overlapping, consistent with their similar ER binding affinities and transcriptional activities. nih.gov One study noted that while their effects on gene expression were similar, the response was often stronger for endoxifen, which is typically present at higher concentrations in plasma than 4-OHT during Tamoxifen therapy. plos.org

Beyond cancer cells, Tamoxifen and its metabolites can exert direct effects on other cell types. For instance, a study on isolated cardiac myocytes found that both Tamoxifen and 4-OHT directly altered myocyte contractility and calcium handling, suggesting an ER-independent mechanism in this context. nih.gov These findings highlight that while the primary anti-cancer effects are ER-mediated, other cellular processes can also be affected.

Stereoisomeric Differences in Biological Activity

The biological activity of triphenylethylene (B188826) compounds like Tamoxifen is highly dependent on their geometric isomerism. These compounds exist as (E) and (Z) isomers, which are also referred to as cis and trans isomers, respectively, though the E/Z notation is more precise.

For Tamoxifen and its hydroxylated metabolites, the (Z)-isomer is the pharmacologically active antiestrogen (B12405530), while the (E)-isomer has significantly lower ER binding affinity and can act as an estrogen agonist. plos.orgresearchgate.net Specifically, (Z)-4-hydroxytamoxifen is the potent ER antagonist, whereas (E)-4-hydroxytamoxifen is a much weaker antiestrogen. nih.gov The (Z)-isomers of Tamoxifen's active metabolites possess an affinity for the ER that is over 100 times greater than their corresponding (E)-isomers. researchgate.netplos.org

This established principle applies directly to this compound. As the (E)-isomer, it corresponds to the stereochemical configuration associated with weak antiestrogenic or estrogenic activity. Upon hydrolysis, it would yield (E)-4-hydroxytamoxifen, the less active isomer. The therapeutically desired compound is (Z)-4-Acetoxy Tamoxifen, which would hydrolyze to the potent antiestrogen (Z)-4-hydroxytamoxifen.

Structure-Activity Relationships of Acetoxylated Tamoxifen Derivatives

The structure-activity relationship (SAR) for Tamoxifen and its analogues is well-defined, with several structural features being critical for biological activity. A key determinant for high-affinity ER binding is the presence of a phenolic hydroxyl group at the 4-position of one of the phenyl rings, which mimics the phenolic hydroxyl of estradiol. frontiersin.org

The primary role of the acetoxy group in 4-acetoxy tamoxifen derivatives is to function as a prodrug moiety. By acetylating the crucial 4-hydroxyl group, the molecule's direct affinity for the ER is significantly reduced. The central point of the SAR for these acetoxylated compounds is their capacity to undergo efficient in vivo hydrolysis to regenerate the free hydroxyl group, thereby unmasking the potent antiestrogenic activity. nih.govresearchgate.net

While the 4-hydroxyl group is paramount for antiestrogenic activity, modifications at this position can be tolerated for other biological functions. For example, one study investigating the antifungal properties of Tamoxifen derivatives found that a 4-acetoxy substituent was well-tolerated and resulted in a compound with greater antifungal activity than the parent 4-hydroxy-tamoxifen. nih.gov This indicates that while the free hydroxyl is essential for optimal ER binding and antiestrogenic effects, esterification at this position can be a viable strategy for creating prodrugs or for developing analogues with different biological targets.

Future Directions and Research Gaps

Elucidation of Novel Biological Targets Beyond Estrogen Receptors

While the primary mechanism of tamoxifen-related compounds is attributed to their interaction with estrogen receptors (ERs), extensive research has shown that their biological effects are not limited to ER modulation. nih.gov A crucial future direction for (E)-4-Acetoxy Tamoxifen (B1202) is the systematic screening and validation of its potential biological targets beyond the classical ERα and ERβ. This is particularly important as many of tamoxifen's effects are observed in ER-negative cells. nih.govnih.gov

Key potential non-ER targets for investigation include:

Protein Kinase C (PKC): Tamoxifen is known to inhibit PKC, an enzyme involved in signal transduction. nih.govnih.govresearchgate.net Research is needed to determine if (E)-4-Acetoxy Tamoxifen or its metabolites also interact with PKC isoforms and to what extent this interaction contributes to its cellular effects, such as growth inhibition. nih.gov Studies have shown that tamoxifen can induce the translocation and subsequent down-regulation of PKC, a mechanism potentially mediated by oxidative stress. nih.gov

Calmodulin (CaM): This ubiquitous calcium-binding protein is another established non-ER target of Tamoxifen. nih.govnih.govnih.gov The binding of tamoxifen to calmodulin can interfere with calcium signaling pathways. nih.gov Molecular modeling studies have sought to detail the specific interaction sites. nih.gov Future research should explore the binding affinity and conformational changes induced in calmodulin by this compound, which may differ from Tamoxifen itself and could lead to distinct downstream effects. nih.gov

Estrogen-Related Receptors (ERRs): The orphan nuclear receptor ERRγ has been identified as a high-affinity target for 4-hydroxytamoxifen (B85900) (4-OHT), a metabolite of tamoxifen. nih.govresearchgate.net Binding to ERRγ can inhibit its constitutive transcriptional activity. nih.gov Given the structural similarities, it is imperative to investigate whether this compound or its deacetylated metabolite can also bind to and modulate the activity of ERR family members (ERRα, ERRβ, and ERRγ).

Table 1: Potential Non-Estrogen Receptor Targets for this compound

TargetKnown Interaction with Tamoxifen/MetabolitesPotential Implication for this compound Research
Protein Kinase C (PKC) Inhibits PKC activity, leading to cell growth inhibition. nih.govnih.govInvestigation of isoform specificity and impact on signaling pathways.
Calmodulin (CaM) Binds to CaM, antagonizing its function and disrupting Ca2+ signaling. nih.govnih.govDetermining binding affinity and functional consequences of the interaction.
Estrogen-Related Receptor γ (ERRγ) 4-Hydroxytamoxifen binds with high affinity and deactivates the receptor. nih.govAssessing binding and modulation of ERRγ activity to uncover novel regulatory roles.

Investigation of Post-Translational Modifications Induced by this compound

Post-translational modifications (PTMs) are critical regulatory mechanisms that control protein function, stability, and localization. nih.govoncogen.org The development of resistance to tamoxifen has been linked to alterations in PTMs of key signaling proteins. nih.govconsensus.appnih.gov A significant research gap exists regarding the PTMs that may be directly or indirectly induced by this compound.

Future research in this area should focus on:

Histone Acetylation: The interplay between histone deacetylase (HDAC) inhibitors and tamoxifen has been shown to re-sensitize resistant cells, suggesting a crucial role for acetylation in the drug's efficacy. nih.govconsensus.appnih.gov Studies are needed to determine if this compound treatment alters the global acetylation landscape or the specific acetylation status of key proteins like Bcl-2 or transcription factors. nih.govnih.gov

Protein Phosphorylation: Tamoxifen can influence various signaling pathways, such as the PI3K/AKT pathway, which are heavily regulated by phosphorylation. mdpi.com It is unknown how this compound affects the phosphoproteome of cancer cells. Advanced proteomic approaches could identify novel kinases or phosphatases modulated by the compound, revealing new mechanisms of action or resistance.

Protein Ubiquitination: The stability of the estrogen receptor itself is regulated by ubiquitination. oncogen.org Research should investigate whether this compound affects the activity of E3 ubiquitin ligases or deubiquitinating enzymes, thereby altering the turnover of ER or other critical oncoproteins.

Advanced Modeling and Simulation of Molecular Interactions

Computational methods are invaluable for understanding drug-target interactions at an atomic level. nih.govfrontiersin.org While molecular modeling studies exist for tamoxifen and its derivatives with targets like ER and calmodulin, specific simulations for this compound are lacking. nih.govfrontiersin.orgmdpi.com

Future computational research should include:

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound within the ligand-binding pockets of its potential targets (ER, ERRγ, PKC, CaM). frontiersin.org This can help prioritize experimental validation and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-target complex over time. mdpi.comimist.ma These simulations can reveal how this compound binding induces conformational changes in the target protein, affecting its interaction with co-regulators or downstream substrates. For instance, MD simulations have been used to study how tamoxifen permeabilizes model phospholipid membranes, an ER-independent effect. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can offer a more accurate description of the electronic interactions, such as charge transfer and hydrogen bonding, between this compound and the amino acid residues in the binding site of its target proteins.

Development of Advanced Analytical Techniques for Low-Level Detection in Biological Systems

The accurate quantification of a drug and its metabolites in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. healthinformaticsjournal.com While numerous methods exist for tamoxifen and its major metabolites like endoxifen (B1662132) and 4-hydroxytamoxifen, validated assays specifically for this compound are not established. nih.govnih.govspringernature.com

Priorities for analytical development include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific quantification of small molecules in complex biological samples like plasma and serum. nih.govnih.govspringernature.com A key goal is to develop and validate a robust LC-MS/MS method capable of simultaneously measuring this compound and its potential metabolites, including its deacetylated form, (E)-4-Hydroxy Tamoxifen. The method must achieve low limits of quantification (LOQ) to be applicable in clinical settings. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or fluorescence detection, provide a reliable alternative for quantification. healthinformaticsjournal.comscirp.org The development of an HPLC method would require optimization of the mobile phase, column, and detection parameters to ensure adequate separation from endogenous interferences and other tamoxifen metabolites. healthinformaticsjournal.com

Microsampling and Extraction Techniques: To facilitate clinical studies, especially in pediatric or resource-limited settings, the development of methods compatible with small sample volumes is crucial. Techniques like hollow fiber liquid-phase microextraction (HF-LPME) could be explored to pre-concentrate the analyte from plasma or urine, thereby increasing detection sensitivity. scirp.org

Table 2: Comparison of Analytical Techniques for Development

TechniqueAdvantagesKey Development Goals for this compound
LC-MS/MS High sensitivity, high specificity, ability to multiplex. nih.govresearchgate.netMethod validation for simultaneous quantification of parent drug and metabolites; achieving low ng/mL or sub-ng/mL LOQs. nih.gov
HPLC-UV/Fluorescence Cost-effective, widely available, robust. healthinformaticsjournal.comOptimization of chromatographic separation from isomers and metabolites; potential need for post-column derivatization for fluorescence detection. researchgate.net
Immunoassays High throughput, suitable for large-scale screening.Development of specific monoclonal antibodies that can distinguish this compound from other tamoxifen analogs. nih.gov

Q & A

Basic Research Questions

Q. What is the structural significance of the 4-acetoxy substituent in (E)-4-Acetoxy Tamoxifen, and how does it influence receptor binding?

  • Methodological Answer : The 4-acetoxy group on the aromatic A-ring of the Tamoxifen scaffold occupies the secondary TFP (trifluoperazine) binding site, allowing sterically diverse substituents to extend into the solvent without significantly altering activity . To assess binding, use competitive radioligand assays (e.g., with ³H-estradiol) in estrogen receptor (ER)-positive cell lines like MCF-7. Compare IC₅₀ values between this compound and analogs with varying substituents (e.g., 4-hydroxy, 4-iodo) to quantify steric/electronic effects .

Q. How should researchers handle contradictions in cytotoxicity data across different breast cancer cell lines?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., ER-positive vs. ER-negative lines) may arise from receptor-dependent vs. off-target mechanisms. Standardize assays using identical culture conditions (e.g., serum-free media to avoid estrogen interference) and validate receptor status via Western blotting (ERα/β, HER2). Include positive controls like 4-hydroxy Tamoxifen and correlate results with transcriptional activity assays (e.g., luciferase-based ER reporters) .

Q. What are the best practices for solubilizing this compound in aqueous buffers for in vitro studies?

  • Methodological Answer : Dissolve the compound in ethanol or DMSO (20 mg/mL stock), then dilute in PBS (pH 7.2) to a final organic solvent concentration ≤1%. For stability, prepare fresh solutions and avoid prolonged storage (>24 hours). Confirm solubility via UV-Vis spectroscopy (λmax = 246, 287 nm) and monitor precipitation microscopically .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for estrogen receptor subtypes?

  • Methodological Answer : Synthesize analogs with modified acetoxy groups (e.g., 4-propionyloxy, 4-benzoyloxy) and screen using ERα/β-specific transcriptional assays. Pair crystallography (e.g., ER-ligand co-structures) with molecular dynamics simulations to map hydrogen bonding and hydrophobic interactions. Validate selectivity in ER-negative lines transfected with ERα/β isoforms .

Q. What experimental designs are recommended to resolve discrepancies in gene expression profiles induced by this compound versus its metabolites?

  • Methodological Answer : Use RNA-seq or Affymetrix microarrays to compare global gene expression in MCF-7 cells treated with equimolar doses of this compound, 4-hydroxy Tamoxifen, and endoxifen. Normalize data to estrogen-free controls and validate via qPCR for ER-responsive genes (e.g., TFF1, GREB1). Cluster analysis (e.g., hierarchical clustering) can highlight metabolite-specific pathways .

Q. How can flow chemistry improve the scalability and stereochemical purity of this compound synthesis?

  • Methodological Answer : Implement a telescoped continuous flow process with organometallic intermediates (e.g., Grignard reagents). Use Vapourtec E-Series reactors to control residence time (<5 seconds) and temperature (-20°C to 25°C), minimizing byproducts. Monitor stereoselectivity via chiral HPLC and optimize catalyst loading (e.g., Pd/C) for >98% (E)-isomer yield .

Q. What stability studies are critical for ensuring this compound integrity under long-term storage?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (C18 column, acetonitrile/water gradient). Compare degradation products (e.g., hydrolyzed 4-hydroxy form) against reference standards. Store lyophilized powder under argon at -20°C, with desiccants to prevent hydrolysis .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.